4-Thiazolamine, 2-(3-methoxyphenyl)-
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Overview
Description
4-Thiazolamine, 2-(3-methoxyphenyl)- is a heterocyclic compound featuring a thiazole ring substituted with a 3-methoxyphenyl group. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 4-Thiazolamine, 2-(3-methoxyphenyl)- typically involves the reaction of 2-aminothiazole with 3-methoxybenzaldehyde under acidic or basic conditions. Various synthetic approaches, such as multicomponent reactions, click chemistry, and green chemistry methods, have been employed to improve the yield, selectivity, and purity of the product . Industrial production methods often utilize microwave-assisted synthesis or catalytic processes to enhance efficiency and scalability .
Chemical Reactions Analysis
4-Thiazolamine, 2-(3-methoxyphenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield thiazolidine derivatives.
Major products formed from these reactions include sulfoxides, sulfones, and substituted thiazoles, which have significant biological and pharmacological properties .
Scientific Research Applications
4-Thiazolamine, 2-(3-methoxyphenyl)- has been extensively studied for its applications in various scientific fields:
Mechanism of Action
The mechanism of action of 4-Thiazolamine, 2-(3-methoxyphenyl)- involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit microbial enzymes, thereby exhibiting antimicrobial activity. Additionally, it can modulate inflammatory pathways, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
4-Thiazolamine, 2-(3-methoxyphenyl)- can be compared with other thiazole derivatives, such as:
2-Aminothiazole: Known for its antimicrobial and anticancer activities.
4-Methylthiazole: Exhibits antioxidant and neuroprotective properties.
Thiazolidine: Used in the synthesis of various bioactive compounds with anticancer and anti-inflammatory activities.
The uniqueness of 4-Thiazolamine, 2-(3-methoxyphenyl)- lies in its specific substitution pattern, which imparts distinct biological activities and enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
2-(3-methoxyphenyl)-1,3-thiazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-13-8-4-2-3-7(5-8)10-12-9(11)6-14-10/h2-6H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUCMEPEHDFEFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=CS2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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